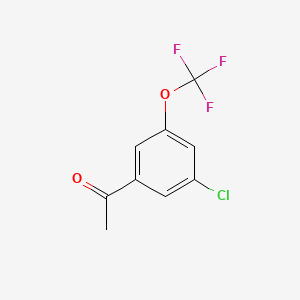

3'-Chloro-5'-(trifluoromethoxy)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZQMRMVMMKCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590673 | |

| Record name | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-42-0 | |

| Record name | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Chloro-5'-(trifluoromethoxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3'-Chloro-5'-(trifluoromethoxy)acetophenone

CAS Number: 886503-42-0

This technical guide provides a comprehensive overview of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

This compound is an aromatic ketone characterized by the presence of chloro and trifluoromethoxy substituents on the phenyl ring. These functional groups significantly influence its reactivity and physicochemical properties, making it a valuable building block in organic synthesis.

| Property | Value |

| CAS Number | 886503-42-0 |

| Molecular Formula | C₉H₆ClF₃O₂ |

| Molecular Weight | 238.59 g/mol |

| Appearance | White to light yellow powder/crystal |

| Purity | ≥ 98% (GC) |

| Predicted XlogP | 3.4 |

| Storage Conditions | Room Temperature, Sealed in dry |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol (by analogy):

Reaction: Friedel-Crafts Acylation

-

Reactants:

-

1-Chloro-3-(trifluoromethoxy)benzene

-

Acetyl chloride or Acetic anhydride

-

Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

-

-

Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Procedure:

-

To a cooled (0-5 °C) solution of 1-chloro-3-(trifluoromethoxy)benzene in the chosen inert solvent, slowly add the Lewis acid catalyst portion-wise while stirring.

-

Once the addition of the catalyst is complete, add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully pouring the mixture into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Logical Workflow for Synthesis:

Caption: Hypothetical synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group can enhance metabolic stability and cell permeability of the final active ingredient.

Pharmaceutical Intermediate

This compound is utilized in the development of novel drug candidates. While specific public examples are scarce, its structural motifs are found in molecules targeting various biological pathways. For instance, substituted acetophenones are precursors to chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.

Agrochemical Synthesis

In the agrochemical sector, this intermediate is valuable for the synthesis of new pesticides and herbicides. The trifluoromethoxy group is known to increase the lipophilicity and biological activity of agrochemicals.

General Application Workflow:

Caption: Potential synthetic pathways from the core intermediate.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area and to wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.

Spectroscopic Data

While a comprehensive public spectral database for this specific compound is limited, analogous structures can provide an indication of expected spectral features.

-

¹H NMR: Signals corresponding to the acetyl group (singlet, ~2.6 ppm) and aromatic protons (multiplets, ~7.5-8.0 ppm) are expected.

-

¹³C NMR: Resonances for the carbonyl carbon (~196 ppm), methyl carbon (~26 ppm), and aromatic carbons (in the range of 115-160 ppm, including carbons attached to chlorine and the trifluoromethoxy group) would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone (~1690 cm⁻¹) and C-F stretches of the trifluoromethoxy group would be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

This technical guide provides a summary of the available information on this compound. Further research into proprietary databases and scientific literature may yield more specific details on its synthesis and applications.

In-Depth Technical Guide: 3'-Chloro-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloro-5'-(trifluoromethoxy)acetophenone is a substituted aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group on the aromatic ring, imparts specific physicochemical properties that make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in drug development.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 886503-42-0 | [1][2] |

| Molecular Formula | C₉H₆ClF₃O₂ | [1][2] |

| Molecular Weight | 238.59 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid (predicted) | - |

| Boiling Point | 237.4 ± 40.0 °C (Predicted) | - |

| Density | 1.376 ± 0.06 g/cm³ (Predicted) | - |

| Purity | Typically ≥ 98% | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated. Researchers should obtain a Certificate of Analysis (COA) from their supplier for specific batch data.[2]

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the chloro and trifluoromethoxy substituents. The methyl protons will present as a singlet at approximately δ 2.6 ppm.

¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around δ 196 ppm), the aromatic carbons (in the δ 110-160 ppm range), and the methyl carbon (around δ 26 ppm). The carbons attached to the electronegative chlorine and trifluoromethoxy groups will show characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted) The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1690 cm⁻¹. Characteristic absorptions for C-Cl, C-F, and C-O bonds will also be present, along with aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) (Predicted) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is likely to involve the loss of the methyl group (M-15) to form a stable acylium ion, which is a common fragmentation pathway for acetophenones.

Synthesis

A detailed synthesis for a structurally related compound, 3'-chloroacetophenone, has been described and involves the reaction of 3-chlorophenylboronic acid with an alkyl nitrile in the presence of a nickel catalyst.[3] Another patent describes the synthesis of 3'-(trifluoromethyl)acetophenone from 3-aminobenzotrifluoride through a multi-step process involving diazotization and coupling with acetaldoxime.[4] These methods could potentially be adapted for the synthesis of this compound.

Experimental Protocols

General Workflow for Synthesis via Friedel-Crafts Acylation

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method would be appropriate for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation. UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (e.g., around 254 nm) would be suitable for quantification.

Gas Chromatography (GC) GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity assessment and identification. A non-polar or medium-polarity capillary column would be suitable for separation. The trifluoromethyl group can influence the retention behavior, and appropriate temperature programming would be necessary for optimal separation.

Reactivity and Potential Applications

This compound is a key intermediate in the synthesis of more complex molecules. The presence of the chloro and trifluoromethoxy groups influences the reactivity of the aromatic ring and the acetyl group.[5]

-

Pharmaceutical Development : This compound serves as a building block for the synthesis of novel drug candidates. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which are desirable properties in drug design. It can be used in the development of anti-inflammatory and analgesic agents.[5][6]

-

Agrochemicals : Similar to its application in pharmaceuticals, this intermediate is used in the synthesis of new pesticides and herbicides. The halogen and trifluoromethoxy substituents can contribute to the biological activity of the final products.[5][6]

-

Material Science : The unique electronic properties imparted by the substituents make it a candidate for the synthesis of novel polymers and resins with specific chemical and physical properties.[5]

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the modulation of signaling pathways by this compound itself. However, research on other acetophenone derivatives has shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. The biological effects of substituted acetophenones are highly dependent on the nature and position of the substituents on the aromatic ring. The trifluoromethoxy group, in particular, is often incorporated into bioactive molecules to improve their pharmacological profiles.[7][8][9] Further research is required to elucidate the specific biological functions of this compound.

Safety and Handling

Based on the safety data sheets of structurally similar compounds like 3'-chloro-4'-(trifluoromethoxy)acetophenone and 3'-(trifluoromethyl)acetophenone, the following safety precautions should be observed.[10]

-

Hazards : May cause skin and serious eye irritation. May cause respiratory irritation.[10][11]

-

Precautions : Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing fumes, mist, or vapor.[10]

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[12]

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[13]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and materials. While detailed experimental data on its properties and biological activity are not extensively documented in publicly available literature, this guide provides a summary of the available information and outlines the expected characteristics and methodologies for its handling and use in a research and development setting. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

- 1. This compound | 886503-42-0 [chemicalbook.com]

- 2. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. 886503-42-0|this compound|BLD Pharm [bldpharm.com]

- 13. echemi.com [echemi.com]

3'-Chloro-5'-(trifluoromethoxy)acetophenone molecular structure

An In-depth Technical Guide to 3'-Chloro-5'-(trifluoromethoxy)acetophenone

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated aromatic ketone. It details the compound's molecular structure, physicochemical properties, and potential applications, particularly as a versatile intermediate in the fields of pharmaceutical and agrochemical development. The inclusion of trifluoromethoxy and chloro groups on the acetophenone scaffold imparts unique electronic properties, increased lipophilicity, and metabolic stability, making it a valuable building block for designing complex, high-value molecules. This guide consolidates available data, presents theoretical spectroscopic analyses, and proposes detailed experimental protocols for its synthesis and characterization to support researchers, scientists, and drug development professionals.

Introduction

Acetophenones are a class of aromatic ketones that serve as fundamental precursors in organic synthesis. The strategic functionalization of the phenyl ring can significantly alter the chemical reactivity and biological activity of the resulting derivatives. The introduction of a trifluoromethoxy group (-OCF₃) is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1] Similarly, the presence of a chlorine atom can influence the molecule's electronic profile and provide a site for further chemical modification through cross-coupling reactions.[2]

This compound combines these features, positioning it as a key intermediate for the synthesis of novel compounds.[2] Its applications are anticipated in the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, and in the formulation of advanced agrochemicals like pesticides and herbicides.[3][4] This whitepaper aims to provide a detailed technical resource on its molecular structure, properties, and experimental handling.

Molecular Structure and Identification

The core structure of this compound consists of an acetophenone backbone with a chlorine atom and a trifluoromethoxy group substituted at the meta positions (3' and 5') of the phenyl ring.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone[5] |

| CAS Number | 886503-42-0[2][6][7] |

| Molecular Formula | C₉H₆ClF₃O₂[2][5][6] |

| Molecular Weight | 238.59 g/mol [2][6] |

| SMILES | CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F[5][7] |

| InChI | InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12,13)/h2-4H,1H3[5] |

| InChIKey | JIZQMRMVMMKCGE-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its functional groups. The trifluoromethoxy group significantly increases lipophilicity, a key factor in drug design.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Purity | ≥ 98% | [2][8] |

| Predicted XlogP3 | 3.4 | [5][9] |

| Topological Polar Surface Area | 26.3 Ų | [9] |

| Rotatable Bond Count | 2 | [9] |

| Heavy Atom Count | 15 | [9] |

| Storage Conditions | Sealed in dry, room temperature |[7] |

Spectroscopic Analysis (Theoretical)

While experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure.

Table 3: Predicted Spectroscopic Features

| Technique | Predicted Features |

|---|---|

| ¹H NMR | - Methyl Protons (-CH₃): A singlet around δ 2.6 ppm. - Aromatic Protons: Three signals in the aromatic region (δ 7.5-8.0 ppm), likely appearing as two singlets (or narrow triplets) and one singlet (or narrow doublet). |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 195-198 ppm. - Aromatic Carbons: Six distinct signals between δ 120-150 ppm. - Trifluoromethoxy Carbon (-OCF₃): A quartet around δ 120 ppm due to coupling with fluorine. - Methyl Carbon (-CH₃): A signal around δ 26-28 ppm. |

| IR Spectroscopy | - C=O Stretch (Ketone): Strong absorption band around 1690-1710 cm⁻¹. - C-F Stretch: Strong, broad absorptions in the 1100-1300 cm⁻¹ region. - C-O Stretch (Aryl Ether): Absorption around 1250-1280 cm⁻¹. - C-Cl Stretch: Absorption in the 600-800 cm⁻¹ region. - Aromatic C=C Bending: Absorptions around 1450-1600 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 238, with a characteristic M+2 isotope peak for chlorine (~3:1 ratio). - Key Fragments: Fragments corresponding to the loss of a methyl group ([M-15]⁺) at m/z 223 and the loss of an acetyl group ([M-43]⁺) at m/z 195. |

Experimental Protocols

The following sections detail proposed methodologies for the synthesis and characterization of this compound based on established chemical principles for similar molecules.[10][11][12]

Proposed Synthesis: Friedel-Crafts Acylation

Principle: This protocol describes the synthesis via the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene using an acetylating agent and a Lewis acid catalyst.

Materials:

-

1-Chloro-3-(trifluoromethoxy)benzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes.

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

Add a solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Characterization and Purity Analysis

Objective: To confirm the identity, structure, and purity of the synthesized compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Place a small drop of the liquid product (or a thin film if solid) between two KBr or NaCl salt plates.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups (C=O, C-F, C-Cl).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile solvent like methanol or DCM.

-

Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.

-

Confirm the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a standard solution of the compound in the mobile phase (e.g., acetonitrile/water).

-

Use a C18 reverse-phase column.

-

Develop a suitable gradient or isocratic method (e.g., 40-90% acetonitrile in water over 20 minutes).

-

Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to determine the purity by peak area percentage.

-

Visualized Workflow: Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to final application, providing a clear visual guide for the experimental process.

Caption: Workflow for the synthesis, purification, and analysis of the target compound.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for use in research and development. Its molecular architecture, featuring both chloro and trifluoromethoxy substituents, provides a unique combination of lipophilicity, metabolic stability, and chemical reactivity. This technical guide has consolidated the available structural and physicochemical data, provided theoretical spectroscopic insights, and outlined detailed experimental protocols to facilitate its synthesis and characterization. For researchers in drug discovery and material science, this compound represents a valuable and versatile building block for creating next-generation molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 886503-42-0 [chemicalbook.com]

- 7. 886503-42-0|this compound|BLD Pharm [bldpharm.com]

- 8. 886503-42-0 | this compound - 杭州氟药药业有限公司 [fluoropharm.com]

- 9. echemi.com [echemi.com]

- 10. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3'-Chloro-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is conceptually approached as a two-stage process: the formation of the core intermediate, 1-chloro-3-(trifluoromethoxy)benzene, followed by its acylation to yield the target acetophenone.

Core Synthesis Strategy

The most direct synthetic route to this compound involves a Friedel-Crafts acylation of the precursor 1-chloro-3-(trifluoromethoxy)benzene. The primary challenge often lies in the efficient synthesis of this precursor. This guide will therefore first address the synthesis of 1-chloro-3-(trifluoromethoxy)benzene from a readily available starting material, 3-chlorophenol, followed by the detailed protocol for the subsequent acylation.

Stage 1: Synthesis of 1-chloro-3-(trifluoromethoxy)benzene from 3-Chlorophenol

The conversion of a phenol to an aryl trifluoromethyl ether is a critical transformation. While several methods exist for the trifluoromethoxylation of phenols, a common and effective approach involves a two-step sequence: O-carboxydifluoromethylation followed by a decarboxylative fluorination.[1][2]

Experimental Protocol: Two-Step Trifluoromethoxylation of 3-Chlorophenol[1][2]

Step 1a: O-Carboxydifluoromethylation of 3-Chlorophenol

-

Reaction Setup: To a solution of 3-chlorophenol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Addition of Reagent: To this stirred suspension, add sodium bromodifluoroacetate (BrCF₂CO₂Na, 1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 70 to 90 °C for 4 to 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude O-carboxydifluoromethylated intermediate. This intermediate may be used in the next step without further purification.

Step 1b: Decarboxylative Fluorination

-

Reaction Setup: Dissolve the crude intermediate from the previous step in a mixed solvent system, typically dichloromethane/water (CH₂Cl₂/H₂O) in a 10:1 ratio.

-

Addition of Reagents: To this solution, add a fluorinating agent, such as Selectfluor® II (2.0 equivalents), and a catalytic amount of a silver salt, for instance, silver nitrate (AgNO₃, 20 mol%).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12 to 24 hours. The progress of the reaction can be monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 1-chloro-3-(trifluoromethoxy)benzene, can be purified by column chromatography on silica gel.

| Stage | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | 3-Chlorophenol | K₂CO₃, BrCF₂CO₂Na | DMF | 70-90 | 4-6 | ~80-90 (crude) |

| 1b | O-carboxydifluoromethylated intermediate | Selectfluor® II, AgNO₃ (cat.) | CH₂Cl₂/H₂O (10:1) | Room Temp. | 12-24 | 60-75 (purified) |

Table 1: Summary of reaction conditions and typical yields for the synthesis of 1-chloro-3-(trifluoromethoxy)benzene.

Stage 2: Friedel-Crafts Acylation of 1-chloro-3-(trifluoromethoxy)benzene

The introduction of the acetyl group onto the 1-chloro-3-(trifluoromethoxy)benzene ring is achieved via a Friedel-Crafts acylation reaction.[3][4][5][6][7] Due to the presence of two deactivating groups (chloro and trifluoromethoxy), harsher reaction conditions compared to the acylation of activated benzene rings may be required. Both the chloro and trifluoromethoxy groups are meta-directing, which favors the formation of the desired 3',5'-substituted product.

Experimental Protocol: Friedel-Crafts Acylation[8]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise to the stirred suspension.

-

Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in the same dry solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux (approximately 40-80 °C, depending on the solvent) for 2 to 6 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to 0 °C and carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate (NaHCO₃), and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.

| Stage | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | 1-chloro-3-(trifluoromethoxy)benzene | AlCl₃, CH₃COCl | CH₂Cl₂ or 1,2-dichloroethane | 0 to Reflux | 2-6 | 70-85 |

Table 2: Summary of reaction conditions and typical yields for the Friedel-Crafts acylation.

Synthesis Pathways and Workflow Diagrams

The logical flow of the synthesis can be visualized through the following diagrams generated using the DOT language.

This guide provides a comprehensive overview of the synthesis of this compound, offering detailed protocols and expected outcomes for professionals in the chemical and pharmaceutical sciences. The outlined pathways are based on established chemical principles and aim to provide a reliable foundation for the laboratory-scale synthesis of this important molecule.

References

A Technical Guide to 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethanone, commonly referred to as 3'-Chloro-5'-(trifluoromethoxy)acetophenone, is an aromatic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a chloro, a trifluoromethoxy group, and a ketone, provides multiple reaction sites for chemical modifications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in pharmaceutical and agrochemical research, based on the functionalities present in the molecule and the known applications of structurally related compounds.

Chemical and Physical Properties

The fundamental properties of 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone | [1] |

| CAS Number | 886503-42-0 | [2][3][4] |

| Molecular Formula | C9H6ClF3O2 | [1][3][4] |

| Molecular Weight | 238.59 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 237.4±40.0 °C (Predicted) | [2] |

| Density | 1.376±0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2][4] |

Synthesis

Experimental Protocol: Plausible Synthesis via Friedel-Crafts Acylation

This protocol is a representative example and may require optimization.

Materials:

-

1-Chloro-3-(trifluoromethoxy)benzene

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

After the addition is complete, add 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone.

Applications in Research and Development

Substituted acetophenones are crucial building blocks in the synthesis of a wide range of biologically active compounds. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[5] The trifluoromethyl group, a related moiety, is known to influence biological activity and is a key component in some pesticides and herbicides.[6]

Based on the applications of structurally similar compounds, 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone is a promising intermediate for:

-

Pharmaceutical Development: As a precursor for the synthesis of novel compounds with potential anti-inflammatory and analgesic properties.[7]

-

Agrochemicals: In the development of new herbicides and pesticides, where the trifluoromethoxy group can contribute to the efficacy and stability of the final product.[6][7]

-

Material Science: For the synthesis of specialized polymers and resins.[7]

Logical Workflow of Compound Information

The following diagram illustrates the logical flow from the fundamental properties of 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone to its synthesis and potential applications.

Caption: Information flow for 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone.

References

- 1. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 886503-42-0 [chemicalbook.com]

- 3. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 886503-42-0|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: Safety Data for 3'-Chloro-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 3'-Chloro-5'-(trifluoromethoxy)acetophenone (CAS No. 886503-42-0). It is intended for informational purposes for a technical audience and should not replace a formal risk assessment or the guidance of a qualified safety professional. Much of the specific quantitative safety data for this compound has not been found in publicly available sources; therefore, information from structurally similar compounds is provided for context and should be interpreted with caution.

Executive Summary

This compound is a substituted acetophenone derivative used as an intermediate in chemical synthesis.[1] Based on available Safety Data Sheets (SDS), this compound is classified as a skin, eye, and respiratory irritant.[2] Due to the limited availability of specific toxicological and physical hazard data, cautious handling in a laboratory setting is imperative. This guide summarizes the known safety information, highlights data gaps, and provides general safety protocols.

Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethanone, 3-Acetyl-5-chloro-alpha,alpha,alpha-trifluoroanisole |

| CAS Number | 886503-42-0[2] |

| Molecular Formula | C₉H₆ClF₃O₂[3] |

| Molecular Weight | 238.59 g/mol [3] |

| Chemical Structure | |

|

| |

| Image generated based on chemical name |

Hazard Identification and Classification

GHS Classification:

Based on available SDS, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

GHS Pictogram:

Signal Word: Warning[2]

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[4] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Physicochemical Properties

| Property | This compound | 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8) | 3'-Chloroacetophenone (CAS 99-02-5) |

| Boiling Point | Data not available | 198-200 °C[6] | 227-229 °C[7] |

| Melting Point | Data not available | Data not available | Data not available |

| Flash Point | Data not available | 83 °C (closed cup)[8] | 105 °C[7] |

| Density | Data not available | 1.235 g/mL at 25 °C | 1.191 g/mL at 25 °C[7] |

| Appearance | Data not available | Colorless or pale yellow liquid[6] | Clear colorless to yellow liquid[7] |

| Solubility | Data not available | Data not available | Data not available |

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound were found in the reviewed sources. The toxicological properties of this substance have not been fully investigated.[5][9]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. The GHS classifications are likely derived from computational models or data from analogous compounds.

A general workflow for assessing the skin and eye irritation potential of a new chemical entity is outlined below.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[2]

-

Avoid contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container.[9]

-

Keep in a cool, dry, and well-ventilated place.[9]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

The logical relationship for safe handling and storage is depicted below.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]

-

In case of skin contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9]

-

If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[9]

-

If swallowed: Get medical aid. Wash mouth out with water.[9]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9]

-

Specific hazards: As with many organic compounds, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride gas may be produced upon combustion.[9]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment as indicated in the handling section.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[9]

-

Do not let the product enter drains.

Disposal Considerations

-

Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[10]

-

Do not discharge to sewer systems.[10]

Regulatory Information

Safety, health, and environmental regulations specific to this product are limited. It is recommended to consult local, regional, and national regulations before use. The toxicological properties of this substance have not been fully investigated.[9]

Signaling Pathways and Mechanism of Action

There is no information available in the searched literature regarding the specific signaling pathways affected by this compound or its mechanism of toxicity. For irritants in general, the mechanism often involves disruption of cell membranes, leading to cell damage and the release of inflammatory mediators. However, this is a generalized mechanism and may not be specific to this compound.

References

- 1. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | 886503-42-0 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. capotchem.com [capotchem.com]

- 6. Page loading... [guidechem.com]

- 7. 3'-Chloroacetophenone | 99-02-5 [chemicalbook.com]

- 8. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

In-Depth Technical Guide: Physical Constants of 3'-Chloro-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical constants for the chemical compound 3'-Chloro-5'-(trifluoromethoxy)acetophenone. This compound, a halogenated and ether-containing ketone, is of interest to researchers in medicinal chemistry and materials science. This document summarizes the available data and notes the absence of certain experimental values in publicly accessible literature and databases.

Core Physical and Chemical Properties

The fundamental molecular properties of this compound have been established and are presented below. This information is crucial for stoichiometric calculations, analytical characterization, and theoretical modeling.

| Property | Value | Source |

| CAS Number | 886503-42-0 | [Aromsyn Co.,Ltd., BLD Pharm] |

| Molecular Formula | C₉H₆ClF₃O₂ | [Aromsyn Co.,Ltd., BLD Pharm] |

| Molecular Weight | 238.59 g/mol | [Aromsyn Co.,Ltd., BLD Pharm] |

| Monoisotopic Mass | 238.00084 Da | [PubChemLite] |

Experimental Physical Constants

A comprehensive search of scientific literature, chemical supplier databases, and safety data sheets did not yield experimentally determined values for the following key physical constants:

-

Melting Point: Not available in the reviewed sources.

-

Boiling Point: Not available in the reviewed sources.

-

Density: Not available in the reviewed sources.

Researchers working with this compound will need to determine these physical properties experimentally.

Predicted Physicochemical Properties

While experimental data is limited, computational models provide predictions for some physicochemical properties, which can be useful for preliminary assessments.

| Property | Predicted Value | Source |

| XlogP | 3.4 | [PubChemLite] |

| Predicted Collision Cross Section ([M+H]⁺) | 140.5 Ų | [PubChemLite] |

| Predicted Collision Cross Section ([M+Na]⁺) | 151.2 Ų | [PubChemLite] |

| Predicted Collision Cross Section ([M-H]⁻) | 140.9 Ų | [PubChemLite] |

Experimental Protocols and Methodologies

Logical Workflow for Characterization

The following diagram illustrates a general logical workflow for the characterization of a newly synthesized batch of this compound.

Caption: General workflow for synthesis and characterization of the target compound.

Spectroscopic Data of 3'-Chloro-5'-(trifluoromethoxy)acetophenone: A Technical Guide

For Immediate Release

This technical guide provides a summary of the available and predicted spectroscopic data for 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental data for this specific compound, this document leverages data from structurally similar analogs to predict its spectroscopic characteristics.

Physicochemical Properties and Predicted Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₉H₆ClF₃O₂ |

| Molecular Weight | 238.59 g/mol |

| SMILES | CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F |

| InChI | InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12,13)/h2-4H,1H3 |

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.0081 |

| [M+Na]⁺ | 261.0000 |

| [M+K]⁺ | 276.9740 |

| [M+NH₄]⁺ | 256.0346 |

Spectroscopic Data of Structural Analogs

To estimate the spectroscopic properties of this compound, data from two key structural analogs, 3'-Chloroacetophenone and 3'-(Trifluoromethyl)acetophenone, are presented below.

3'-Chloroacetophenone

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.91 | t | 1.8 | Ar-H |

| 7.82 | ddd | 7.7, 1.6, 1.1 | Ar-H |

| 7.53 | m | Ar-H | |

| 7.41 | t | 7.8 | Ar-H |

| 2.59 | s | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 196.6 | C=O |

| 138.7 | Ar-C |

| 134.9 | Ar-C |

| 132.9 | Ar-CH |

| 129.9 | Ar-CH |

| 128.3 | Ar-CH |

| 126.3 | Ar-CH |

| 26.5 | -CH₃ |

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 154 | 35% | [M]⁺ |

| 139 | 100% | [M-CH₃]⁺ |

| 111 | 49% | [M-CH₃-CO]⁺ |

| 75 | 20% | [C₆H₄Cl]⁺ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| ~3070 | Aromatic C-H stretch |

| ~1685 | C=O stretch (ketone) |

| ~1570, 1470 | Aromatic C=C stretch |

| ~800 | C-Cl stretch |

3'-(Trifluoromethyl)acetophenone

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.21 | s | Ar-H |

| 8.15 | d | Ar-H |

| 7.85 | d | Ar-H |

| 7.63 | t | Ar-H |

| 2.66 | s | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 196.7 | C=O |

| 138.1 | Ar-C |

| 131.6 | Ar-CH |

| 131.2 (q) | Ar-C-CF₃ |

| 129.5 | Ar-CH |

| 129.4 (q) | Ar-CH |

| 124.9 (q) | Ar-CH |

| 123.7 (q) | -CF₃ |

| 26.7 | -CH₃ |

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 188 | 40% | [M]⁺ |

| 173 | 100% | [M-CH₃]⁺ |

| 145 | 55% | [M-CH₃-CO]⁺ |

| 125 | 15% | [C₇H₄F₃]⁺ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| ~3070 | Aromatic C-H stretch |

| ~1700 | C=O stretch (ketone) |

| ~1600, 1450 | Aromatic C=C stretch |

| ~1330, 1170, 1130 | C-F stretches (CF₃) |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. The sample is then placed in the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) is often used for less volatile or more polar molecules. The instrument is calibrated using a known standard to ensure accurate mass measurements.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Discovery and history of 3'-Chloro-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a halogenated aromatic ketone of interest in synthetic chemistry and potential drug discovery. Due to the limited publicly available data on this specific molecule, this document summarizes existing information from chemical suppliers and databases. It also presents a hypothetical synthetic pathway based on a structurally similar compound to illustrate a potential manufacturing process. This guide is intended to serve as a foundational resource for researchers, highlighting both the known characteristics and the current knowledge gaps regarding this compound.

Discovery and History

The specific details surrounding the initial discovery and developmental history of this compound are not extensively documented in peer-reviewed scientific literature. Its availability from various chemical suppliers suggests its use as a chemical intermediate and a building block in the synthesis of more complex molecules for research and development purposes, particularly in the fields of pharmaceuticals and functional materials.[1] The compound is offered for custom synthesis, indicating its role in specialized research applications rather than large-scale industrial production.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 886503-42-0 | Chemical Supplier Data[1][2][3] |

| Molecular Formula | C9H6ClF3O2 | Chemical Supplier Data[1][2][3][4] |

| Molecular Weight | 238.59 g/mol | Chemical Supplier Data[1][2][3] |

| Monoisotopic Mass | 238.00084 Da | Predicted[5] |

| XlogP | 3.4 | Predicted[5] |

| Physical Form | Liquid | Supplier Data |

| Purity | ≥ 98% | Chemical Supplier Data[1] |

| Storage | Sealed in dry, room temperature | Supplier Data[3] |

Synthesis and Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not publicly available, a potential synthetic route can be hypothesized based on the synthesis of a structurally related compound, 3-chloro-5-(trifluoromethyl)acetophenone. The following is a plausible multi-step synthesis adapted from patent literature for a similar molecule.

It is critical to note that this is a hypothetical pathway and would require optimization and validation for the synthesis of this compound.

Hypothetical Synthetic Pathway

A potential synthetic route could involve a multi-step process starting from a substituted aniline, followed by diazotization, halogenation, Grignard reagent formation, and finally acylation.

Caption: Hypothetical synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

The following protocol is an adaptation and should be treated as a conceptual guide.

Step 1: Diazotization of a Substituted Aniline

-

A solution of the appropriate starting aniline in a suitable solvent (e.g., aqueous sulfuric acid) is cooled to 0-5°C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.

Step 2: Halogenation (Sandmeyer-type Reaction)

-

The freshly prepared diazonium salt solution is added to a solution of a copper(I) halide (e.g., CuCl) in the corresponding hydrohalic acid (e.g., HCl).

-

The reaction is stirred and may be gently warmed to drive the replacement of the diazonium group with a halide.

-

The product is then extracted with an organic solvent.

Step 3: Formation of a Grignard Reagent

-

The halogenated intermediate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are added, and the mixture is gently heated to initiate the reaction.

-

The reaction is maintained at a suitable temperature until the magnesium is consumed.

Step 4: Acylation

-

The Grignard reagent is cooled and an acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise.

-

The reaction is stirred until completion.

Step 5: Work-up and Purification

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or distillation.

Spectroscopic Data

No experimentally determined spectroscopic data for this compound is publicly available. Researchers should obtain a Certificate of Analysis (COA) from the supplier for specific batch data. For reference, the expected types of spectroscopic data are listed below, along with predicted mass spectrometry data.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the methyl carbon, and the carbon of the trifluoromethoxy group. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹, and bands for C-Cl, C-F, and C-O stretches. |

| Mass Spectrometry (Predicted) | [M+H]⁺: 239.00812, [M+Na]⁺: 260.99006, [M-H]⁻: 236.99356.[5] |

Biological Activity and Signaling Pathways

As of the date of this guide, there is no information in the public domain regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Its potential applications in drug development would likely be as an intermediate in the synthesis of more complex active pharmaceutical ingredients.

The current state of knowledge regarding the biological interactions of this compound is represented in the diagram below.

Caption: Current lack of data on the biological activity of this compound.

Conclusion

This compound is a readily available, yet poorly documented, chemical compound. Its structural features, including the chloro, trifluoromethoxy, and acetophenone moieties, make it a potentially valuable building block for the synthesis of novel compounds in various fields, including medicinal chemistry. This guide provides a summary of the currently available technical information. Further research is required to fully characterize its physicochemical properties, develop a validated synthetic protocol, and explore its potential biological activities. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date information.

References

- 1. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | 886503-42-0 [chemicalbook.com]

- 3. 886503-42-0|this compound|BLD Pharm [bldpharm.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Review of 3'-Chloro-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Chloro-5'-(trifluoromethoxy)acetophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and agrochemical sectors. Its trifluoromethoxy and chloro substitutions on the acetophenone core create a unique electronic and steric profile, making it a valuable building block for targeted molecular design. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its chemical and physical properties, a proposed synthesis protocol, and a discussion of its potential, yet currently undocumented, biological significance. While the direct biological activity of this compound is not extensively reported, its role as a synthetic precursor suggests its importance in the development of bioactive molecules.

Chemical and Physical Properties

This compound, with the CAS Number 886503-42-0, is characterized by the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol .[1] The presence of both a chlorine atom and a trifluoromethoxy group on the phenyl ring significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886503-42-0 | ChemicalBook[1] |

| Molecular Formula | C9H6ClF3O2 | ChemicalBook[1] |

| Molecular Weight | 238.59 g/mol | ChemicalBook[1] |

| Appearance | Not specified in literature | N/A |

| Boiling Point | Predicted: 237.4 ± 40.0 °C | ChemicalBook |

| Density | Predicted: 1.376 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Slightly soluble in water | Thermo Scientific[2] |

Note: Some physical properties are predicted and have not been experimentally verified in the reviewed literature.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed. A Chinese patent describes the synthesis of the similar compound 3-chloro-5-trifluoromethyl trifluoroacetophenone, which involves a multi-step process starting from o-aminobenzotrifluoride.[3] This process includes bromination, chlorination, diazotization, deamination to form 1-bromo-3-chloro-5-(trifluoromethyl)benzene, followed by a Grignard reaction with an acylation reagent.[3]

A likely synthetic pathway for this compound would involve the acylation of 1-chloro-3-(trifluoromethoxy)benzene. The following is a proposed experimental protocol based on standard acylation reactions of aromatic compounds.

Proposed Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (1.1 eq) is added portion-wise at 0 °C.

-

Acylation: Acetyl chloride or acetic anhydride (1.1 eq) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Characterization Data:

-

¹H NMR: To identify the chemical shifts and coupling constants of the aromatic and methyl protons.

-

¹³C NMR: To confirm the number and chemical environment of the carbon atoms.

-

IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Potential Applications

There is a significant lack of published data on the specific biological activities of this compound itself. However, the broader class of acetophenone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological properties. These include activities as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, monoamine oxidase (MAO) inhibitors for neurodegenerative diseases, and as precursors to chalcones with antimicrobial and anti-inflammatory properties.[4][5][6]

The trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[7] Therefore, this compound is a highly valuable intermediate for the synthesis of novel drug candidates. Its derivatives are likely to be investigated for a variety of therapeutic targets. For instance, a structurally similar compound, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone, is an intermediate in the synthesis of Mabuterol, a selective β2 adrenoreceptor agonist.[8]

Given the absence of specific biological data, no signaling pathways or mechanisms of action can be definitively described for this compound at this time.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. While its own biological profile is not yet characterized in the available literature, its structural features make it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. Further research is warranted to explore the pharmacological effects of this compound and its derivatives. The proposed synthesis provides a framework for its preparation, which will be crucial for enabling such future investigations. Researchers and drug development professionals are encouraged to consider this molecule as a versatile building block in their synthetic endeavors.

References

- 1. This compound | 886503-42-0 [chemicalbook.com]

- 2. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Mabuterol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3'-Chloro-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chalcone, pyrazole, and oxime derivatives from 3'-Chloro-5'-(trifluoromethoxy)acetophenone. This starting material is a valuable building block in medicinal chemistry and agrochemical research, and its derivatives are of significant interest for developing novel compounds with potential biological activities. The trifluoromethoxy and chloro- substituents offer unique electronic properties and lipophilicity that can influence the pharmacological profile of the resulting derivatives.

Key Synthetic Pathways

This compound serves as a versatile precursor for a variety of derivatives through reactions primarily involving its acetyl group. The main synthetic routes explored in these notes are:

-

Claisen-Schmidt Condensation: Reaction with various aromatic aldehydes to form chalcone derivatives. Chalcones are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

-

Cyclization to Pyrazoles: Subsequent reaction of the synthesized chalcones with hydrazine or its derivatives to yield pyrazole compounds. Pyrazoles are a class of heterocyclic compounds frequently found in pharmaceuticals.[3][4][5]

-

Oximation: Reaction with hydroxylamine to produce oxime derivatives. Oximes are important intermediates in organic synthesis and can also exhibit biological activity.

The following sections provide detailed experimental protocols for these synthetic transformations, along with tables summarizing key reaction parameters for easy comparison and logical diagrams to visualize the workflows.

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic routes from the starting material.

Application Note 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde, known as the Claisen-Schmidt condensation.[6][7] This reaction is robust and can be performed with a variety of substituted aldehydes to generate a library of chalcone derivatives. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for many of their biological activities.[8]

Table 1: Summary of Reaction Parameters for Chalcone Synthesis

| Parameter | Recommended Conditions |

| Solvent | Ethanol or Methanol |

| Base Catalyst | 40-60% aqueous NaOH or KOH |

| Reactant Ratio | 1:1 (Acetophenone:Aldehyde) |

| Temperature | 0-5°C initially, then room temp. |

| Reaction Time | 12-24 hours |

| Work-up | Acidification with dilute HCl |

| Purification | Recrystallization from ethanol |

Experimental Protocol 1: General Procedure for Chalcone Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

-

Addition of Aldehyde: Add 1 equivalent of the desired substituted aromatic aldehyde to the solution and stir until all solids are dissolved.

-

Catalyst Addition: Cool the flask in an ice bath to 0-5°C. Slowly add a 40% aqueous solution of NaOH or KOH dropwise with constant stirring, ensuring the temperature remains low.

-

Reaction: Continue to stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][9]

-

Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Precipitation: Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone derivative.[2]

-

Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and then recrystallize from ethanol to obtain the pure chalcone.

Diagram 2: Claisen-Schmidt Condensation Workflow

Caption: Step-by-step workflow for chalcone synthesis.

Application Note 2: Synthesis of Pyrazole Derivatives from Chalcones

Pyrazoles can be readily synthesized by the cyclization of chalcones with hydrazine or substituted hydrazines.[4] This reaction typically proceeds in the presence of an acid catalyst, such as acetic acid, and results in the formation of a five-membered heterocyclic ring.[4]

Table 2: Summary of Reaction Parameters for Pyrazole Synthesis

| Parameter | Recommended Conditions |

| Solvent | Glacial Acetic Acid or Ethanol |

| Reactant | Hydrazine hydrate or Phenylhydrazine |

| Temperature | Reflux (75-80°C) |

| Reaction Time | 4-8 hours |

| Monitoring | Thin Layer Chromatography (TLC) |

| Purification | Recrystallization |

Experimental Protocol 2: General Procedure for Pyrazole Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone derivative (1 equivalent) in glacial acetic acid.[4]

-

Hydrazine Addition: Add an excess of hydrazine hydrate or phenylhydrazine (e.g., 3 equivalents) to the solution.

-

Reaction: Reflux the mixture for 4-8 hours at approximately 75-80°C. Monitor the reaction's completion using TLC.[3][4]

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: The solid pyrazole derivative that precipitates is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]

Diagram 3: Pyrazole Synthesis from Chalcone

Caption: Workflow for the synthesis of pyrazoles.

Application Note 3: Synthesis of Oxime Derivatives

The reaction of this compound with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime. This reaction is a straightforward method to derivatize the ketone functionality.

Table 3: Summary of Reaction Parameters for Oxime Synthesis

| Parameter | Recommended Conditions |

| Solvent | Ethanol/Water |

| Reagents | Hydroxylamine hydrochloride, Potassium hydroxide |

| Temperature | Reflux |

| Reaction Time | 30-45 minutes |

| Work-up | Cooling and filtration |

| Purification | Recrystallization |

Experimental Protocol 3: General Procedure for Oxime Synthesis

-

Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride in water and a separate solution of potassium hydroxide in water.

-

Reaction Setup: In a round-bottom flask, add the hydroxylamine hydrochloride solution and the potassium hydroxide solution and stir at room temperature.

-

Addition of Ketone: Add this compound to the stirring solution.

-

Reaction: Reflux the reaction mixture for 30-45 minutes.

-

Isolation: Cool the reaction mixture. The oxime product will often precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure oxime.